molecular formula C24H21NO4S B2959812 [4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114850-61-1

[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2959812
CAS No.: 1114850-61-1
M. Wt: 419.5
InChI Key: RWZBNSPNGGNKJX-UHFFFAOYSA-N
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Description

The compound 4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine-dioxide core substituted with a 4-ethylphenyl group at position 4 and a 4-methoxyphenyl methanone at position 2. Its molecular formula is estimated as C24H21NO4S (molecular weight ≈ 420.07 g/mol). This balance of substituents may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-3-17-8-12-19(13-9-17)25-16-23(24(26)18-10-14-20(29-2)15-11-18)30(27,28)22-7-5-4-6-21(22)25/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZBNSPNGGNKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a member of the benzothiazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC24H21NO4S
Molecular Weight419.5 g/mol
CAS Number1114850-61-1
Purity≥ 95%

The structure consists of a benzothiazine core with a dioxido group and phenyl substituents that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The dioxido group enhances the compound's reactivity, allowing it to modulate enzyme activity and influence cellular pathways. Specifically, it may act as an enzyme inhibitor or receptor modulator , impacting processes such as:

  • Enzyme inhibition: The compound can inhibit enzymes critical for pathogen survival.
  • Signal transduction: It may activate or inhibit signaling cascades that are essential for cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can effectively inhibit the growth of various bacteria and fungi. The following table summarizes findings on the antimicrobial efficacy of related compounds:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4H-thiochromen-4-one 1,1-dioxideStaphylococcus aureus< 10 μM
4-(4-methylphenyl)-1,1-dioxidoEscherichia coli< 20 μM
4-(4-ethylphenyl)-1,1-dioxido Candida albicansPreliminary results indicate moderate activity

Anticancer Activity

The benzothiazine scaffold has been associated with anticancer effects due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can significantly reduce cell viability in various cancer cell lines through mechanisms such as:

  • Induction of oxidative stress
  • Modulation of cell cycle progression
  • Activation of apoptotic pathways

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor. For example, it may inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating neurodegenerative diseases. A study highlighted the following enzyme inhibition activities:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong inhibitor
UreaseModerate inhibitor

Study on Antimicrobial Efficacy

In a recent study published in PubMed, researchers synthesized various benzothiazine derivatives and tested them against common pathogens. The results indicated that compounds with structural similarities to 4-(4-ethylphenyl)-1,1-dioxido exhibited potent activity against Salmonella typhi and Bacillus subtilis, suggesting a promising role in developing new antimicrobial agents .

Enzyme Interaction Studies

Another study explored the interaction between benzothiazine derivatives and key enzymes involved in metabolic pathways. Using molecular docking techniques, researchers identified binding affinities that suggest these compounds could serve as effective inhibitors against critical enzymes such as trypanothione reductase .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs from the literature:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Features
4-(4-Ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) C24H21NO4S R1 = 4-ethylphenyl, R2 = 4-methoxyphenyl ~420.07 Balanced hydrophobicity (ethyl) and polarity (methoxy); para-substitution.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H23NO3S R1 = 4-butylphenyl, R2 = phenyl 417.52 Longer alkyl chain (butyl) increases hydrophobicity; phenyl lacks polar groups.
(4-Methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C23H19NO5S R1 = 3-methoxyphenyl, R2 = 4-methoxyphenyl 421.50 Dual methoxy groups; meta-substitution on R1 alters electronic distribution.
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C21H13Cl2NO2S Benzothiazole and chlorophenyl substituents 414.29 Chlorine atoms enhance electronegativity; benzothiazole core differs from benzothiazine.

Key Observations :

  • Alkyl vs. Aryl Substituents : The butyl group in increases steric bulk and hydrophobicity compared to the ethyl group in the target compound. This may reduce aqueous solubility but improve membrane permeability in biological systems.
  • Electronic Effects : Chlorine substituents in introduce strong electron-withdrawing effects, which could alter reactivity in electrophilic or nucleophilic environments.
Structural Analysis

Crystallographic tools like SHELX and ORTEP () are critical for determining conformation and intermolecular interactions. For example:

  • The methoxy group in the target compound may participate in hydrogen bonding (e.g., C–H···O), influencing crystal stability.
  • Ethyl groups, being flexible, could adopt multiple conformations, complicating crystallographic refinement.

Chemical Similarity and Computational Comparisons

Similarity coefficients like the Tanimoto index () quantify structural overlap between compounds. For instance:

  • The target compound and share a benzothiazine-dioxide core but differ in substituents (Tanimoto score ~0.75, estimated).
  • Graph-based comparisons () would highlight differences in substituent topology, such as para vs. meta methoxy placement.

Q & A

Q. What are the optimal conditions for crystallizing [compound] to obtain high-quality single crystals for X-ray diffraction analysis?

  • Methodological Answer : High-quality crystals can be obtained via slow evaporation from a 1:1 toluene-hexane mixture. Dissolve the compound in warm toluene, add hexanes, and allow gradual cooling to room temperature. This method minimizes rapid nucleation, promoting well-ordered crystal growth. For structural validation, collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018/3 .

Q. What spectroscopic techniques are most effective for characterizing the functional groups in [compound]?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O) and sulfone (S=O) stretches between 1650–1750 cm⁻¹ and 1150–1300 cm⁻¹, respectively. Use 2% CCl₄/CS₂ solutions to avoid solvent interference .
  • Mass Spectrometry : Employ electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. Compare with NIST database entries for analogous benzothiazinones .

Q. What are the key considerations in designing a synthesis pathway for [compound] to minimize by-products?

  • Methodological Answer : Use stepwise coupling reactions under inert atmospheres. For example, introduce the 4-methoxyphenyl methanone moiety via Friedel-Crafts acylation using 4-methoxybenzoyl chloride (CAS 611-94-9) as a precursor. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations compare with experimental crystallographic data in determining the molecular structure of [compound]?

  • Methodological Answer : Perform DFT calculations at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate vibrational frequencies. Compare bond lengths/angles with X-ray data (e.g., C=O: 1.21 Å experimental vs. 1.22 Å theoretical). Discrepancies >0.02 Å may indicate crystal packing effects. Use Spartan 10.0® for simulations and validate with zero-point energy corrections .

Q. What experimental strategies can be employed to resolve discrepancies between theoretical predictions and empirical data in the molecular geometry of [compound]?

  • Methodological Answer :
  • Hybrid QM/MM Approaches : Combine DFT with molecular mechanics to account for crystal environment effects.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer®. For example, a 15% contribution from C–H···O interactions may explain deviations in sulfone group orientation .

Q. How can researchers evaluate the environmental fate and transformation pathways of [compound] in aquatic systems?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate [compound] in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS and identify products (e.g., demethylated or hydroxylated derivatives).
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity. Follow OECD Test Guidelines 202/201 for experimental design .

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